1-Ethyl-1,4-dimethylhexyl butyrate
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Overview
Description
1-Ethyl-1,4-dimethylhexyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in flavorings and fragrances. This particular compound consists of 28 hydrogen atoms, 14 carbon atoms, and 2 oxygen atoms, giving it a molecular formula of C14H28O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-dimethylhexyl butyrate can be synthesized through the esterification of butyric acid with 1-ethyl-1,4-dimethylhexanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of the water byproduct. The final product is then purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,4-dimethylhexyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 1-ethyl-1,4-dimethylhexanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Major Products Formed:
- Hydrolysis: Butyric acid and 1-ethyl-1,4-dimethylhexanol
- Oxidation: Carboxylic acids
- Reduction: Alcohols
Scientific Research Applications
1-Ethyl-1,4-dimethylhexyl butyrate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a solvent in organic synthesis.
- Employed in the study of esterification and hydrolysis reactions .
Biology:
- Investigated for its role in metabolic pathways involving esters.
- Studied for its potential effects on cellular processes .
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds .
Industry:
- Utilized in the production of fragrances and flavorings due to its pleasant odor.
- Applied in the manufacture of plasticizers and solvents .
Mechanism of Action
The mechanism by which 1-ethyl-1,4-dimethylhexyl butyrate exerts its effects involves its hydrolysis to release butyric acid and 1-ethyl-1,4-dimethylhexanol. Butyric acid is known to play a crucial role in various biological processes, including the regulation of gene expression through histone deacetylase inhibition. This can lead to anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
- Ethyl butyrate
- Propyl butyrate
- Butyl butyrate
Comparison: 1-Ethyl-1,4-dimethylhexyl butyrate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Unlike simpler esters like ethyl butyrate, it has a more complex structure that can influence its reactivity and applications. Its longer carbon chain and additional functional groups make it suitable for specialized applications in various industries .
Properties
CAS No. |
72845-80-8 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
[(3R,6R)-3,6-dimethyloctan-3-yl] butanoate |
InChI |
InChI=1S/C14H28O2/c1-6-9-13(15)16-14(5,8-3)11-10-12(4)7-2/h12H,6-11H2,1-5H3/t12-,14-/m1/s1 |
InChI Key |
SATZGCHQVUBWGY-TZMCWYRMSA-N |
Isomeric SMILES |
CCCC(=O)O[C@](C)(CC)CC[C@H](C)CC |
Canonical SMILES |
CCCC(=O)OC(C)(CC)CCC(C)CC |
Origin of Product |
United States |
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